2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H28N2O3 and its molecular weight is 404.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The compound has shown potent antitumor activity. In a study, it was found to be more active than Sunitinib, a known multitargeted receptor tyrosine kinase inhibitor, against all five tested cancer cell lines .
Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂
- IUPAC Name : this compound
The biological activity of this compound primarily involves interactions with neurotransmitter systems. It has been noted for its potential to act on the serotonin transporter (SERT), which is crucial for regulating serotonin levels in the brain. The compound's structure suggests it may engage in both orthosteric and allosteric modulation of SERT.
Key Findings:
- SERT Interaction : In vitro studies have shown that related compounds exhibit high affinity for SERT and can modulate serotonin reuptake. For instance, analogues of similar structures have demonstrated Ki values in the nanomolar range for SERT binding .
- Neurotransmitter Modulation : The compound may influence mood and anxiety-related behaviors by altering serotonin dynamics, which is supported by its structural similarity to known antidepressants.
Efficacy in Biological Systems
The biological activity of the compound has been assessed through various assays:
Assay Type | Target | IC50/Ki Value | Reference |
---|---|---|---|
Radioligand Binding Assay | SERT | 19.7 nM | |
Cytotoxicity Assay | HeLa Cells | IC50 not specified | |
Allosteric Modulation | SERT | Modulates dissociation rates |
Case Studies
Several studies have explored the biological implications of this compound and its analogues:
- Antidepressant Activity : A study demonstrated that related compounds could effectively decrease serotonin reuptake in animal models, suggesting potential antidepressant properties.
- Cytotoxicity Assessment : Research involving the MTT assay indicated varying degrees of cytotoxicity in cancer cell lines, highlighting the need for further investigation into its therapeutic potential against tumors .
Discussion
The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological development. Its structural features allow it to interact with SERT, potentially leading to therapeutic effects in mood disorders. However, more extensive studies are necessary to fully elucidate its mechanisms and efficacy.
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-15-7-9-18(10-8-15)22-21-23(28)19-13-16(2)17(3)14-20(19)30-24(21)25(29)27(22)12-6-11-26(4)5/h7-10,13-14,22H,6,11-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGOUOWZRDRLNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.